

(CYC065): A Technical Overview

The Genesis and Trajectory of Fadraciclib

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Compound of Interest		
Compound Name:	TCL065	
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Abstract

Fadraciclib (CYC065) is a second-generation, orally bioavailable small molecule inhibitor targeting Cyclin-Dependent Kinase 2 (CDK2) and CDK9. Developed by Cyclacel Pharmaceuticals, it represents a significant advancement from its predecessor, seliciclib, demonstrating enhanced potency and selectivity. This technical guide delineates the discovery and development history of fadraciclib, its mechanism of action, and a summary of its preclinical and clinical evaluation. Detailed experimental protocols for key assays and a compilation of its in vitro activity are provided to support further research and development in the field of oncology.

Introduction: The Rationale for Dual CDK2/9 Inhibition

The cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle and transcription. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. First-generation CDK inhibitors showed promise but were often limited by suboptimal pharmacokinetic properties and a broad spectrum of activity.



Fadraciclib was engineered to overcome these limitations through targeted inhibition of two key CDKs:

- CDK2: In complex with cyclin E, CDK2 is a critical regulator of the G1 to S phase transition
 of the cell cycle. Hyperactivation of the CDK2/cyclin E complex, often through cyclin E
 (CCNE1) amplification, leads to uncontrolled cellular proliferation.
- CDK9: As a component of the positive transcription elongation factor b (P-TEFb) complex,
 CDK9 phosphorylates the C-terminal domain of RNA polymerase II (RNAPII). This action is essential for the transcriptional elongation of short-lived anti-apoptotic proteins, such as McI-1, and oncoproteins like MYC.

By dually targeting CDK2 and CDK9, fadraciclib aims to deliver a synergistic anti-tumor effect by concurrently inducing cell cycle arrest and promoting apoptosis.

Discovery and Preclinical Development

Fadraciclib was developed through the optimization of the aminopurine scaffold of seliciclib (CYC202), a first-generation CDK inhibitor.[1][2][3] Medicinal chemistry efforts focused on enhancing metabolic stability and increasing target potency, leading to a compound with significantly improved preclinical characteristics.[3]

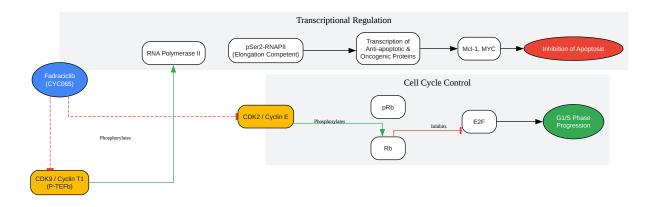
Mechanism of Action

Fadraciclib exerts its anti-cancer effects through the potent and selective inhibition of CDK2 and CDK9.[1][4]

- Inhibition of CDK9: Fadraciclib treatment leads to a rapid decrease in the phosphorylation of RNA polymerase II at the serine 2 position of its C-terminal domain (pSer2-RNAPII).[1][2] This inhibition of transcriptional elongation results in the downregulation of proteins with short half-lives that are critical for cancer cell survival, including the anti-apoptotic protein Mcl-1 and the oncoprotein MYC.[1][2] The depletion of these key survival factors triggers rapid apoptosis in cancer cells.
- Inhibition of CDK2: By inhibiting the CDK2/cyclin E complex, fadraciclib induces a G1/S
 phase cell cycle arrest, thereby halting uncontrolled proliferation.[4] This is particularly
 effective in cancers with cyclin E amplification.[4]



The dual inhibition of these pathways provides a powerful, multi-pronged attack on cancer cell growth and survival.



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Fadraciclib's dual mechanism of action.

In Vitro Activity

Fadraciclib has demonstrated potent inhibitory activity against a panel of kinases and has shown significant anti-proliferative effects in a wide range of cancer cell lines.

Table 1: Kinase Inhibitory Potency of Fadraciclib



Kinase	IC50 (nM)		
CDK2/cyclin A	5		
CDK5/p25	21		
CDK9/cyclin T1	26		
CDK3/cyclin E1	29		
Data sourced from Frame et al., 2020.[1]			

Table 2: Anti-proliferative Activity of Fadraciclib in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM) at 72h	
OCI-AML3	Acute Myeloid Leukemia	0.44 ± 0.01	
MOLM-13	Acute Myeloid Leukemia	0.25 ± 0.01	
MV4-11	Acute Myeloid Leukemia	0.52 ± 0.01	
USC-ARK-1	Uterine Serous Carcinoma (CCNE1 high)	0.124 ± 0.058	
USC-ARK-6	Uterine Serous Carcinoma (CCNE1 low)	0.415 ± 0.118	
Data for AML cell lines sourced from a 2021 study.[2] Data for USC cell lines from MedChemExpress.			

Clinical Development

Fadraciclib has progressed into multiple Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in patients with advanced cancers.

Table 3: Overview of Key Clinical Trials for Fadraciclib (CYC065)



NCT Number	Phase	Status	Conditions	Intervention
NCT02552953	1	Completed	Advanced Solid Tumors	Fadraciclib (IV and Oral)
NCT03739554	1	-	Relapsed or Refractory Chronic Lymphocytic Leukemia	Fadraciclib in combination with Venetoclax
NCT04017546	1	Recruiting	Relapsed or Refractory Acute Myeloid Leukemia or Myelodysplastic Syndromes	Fadraciclib in combination with Venetoclax
NCT04983810	1/2	Recruiting	Advanced Solid Tumors and Lymphoma	Fadraciclib (Oral)
NCT05168904	1/2	Recruiting	Leukemia or Myelodysplastic Syndrome	Fadraciclib (Oral)

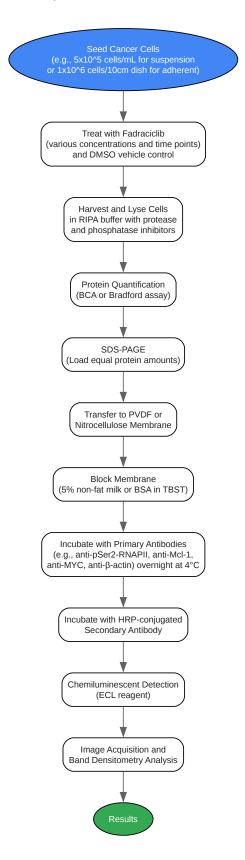
Clinical Findings Summary

In the initial Phase 1 study (NCT02552953), fadraciclib demonstrated a manageable safety profile and signs of anti-tumor activity. Notably, a durable partial response was observed in a heavily pretreated patient with Mcl-1 amplified endometrial cancer.[5] Pharmacokinetic analyses from this study of the intravenous formulation at a 213 mg dose showed a Cmax of 6.2 µM and a half-life of up to 3.5 hours.[2][3] The oral formulation has also shown good bioavailability.[5] Ongoing trials are further exploring the potential of fadraciclib as a monotherapy and in combination with other anti-cancer agents.

Detailed Experimental Protocols Western Blot Analysis



This protocol describes the methodology to assess the effect of fadraciclib on the phosphorylation of RNAPII and the expression of Mcl-1 and MYC.





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A typical workflow for Western blot analysis.

Protocol Steps:

- Cell Culture and Treatment: Seed cancer cell lines at an appropriate density and allow them to adhere overnight (for adherent cells). Treat the cells with varying concentrations of fadraciclib and a vehicle control (DMSO) for the desired duration (e.g., 4, 8, 24 hours).[1]
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
- SDS-PAGE and Protein Transfer: Normalize protein concentrations and load equal amounts onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-RNA polymerase II (Ser2), McI-1, MYC, and a loading control like β-actin) overnight at 4°C. Specific antibody dilutions should be optimized as per the manufacturer's recommendations.
 - Wash the membrane three times with TBST.
 - Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system. Quantify

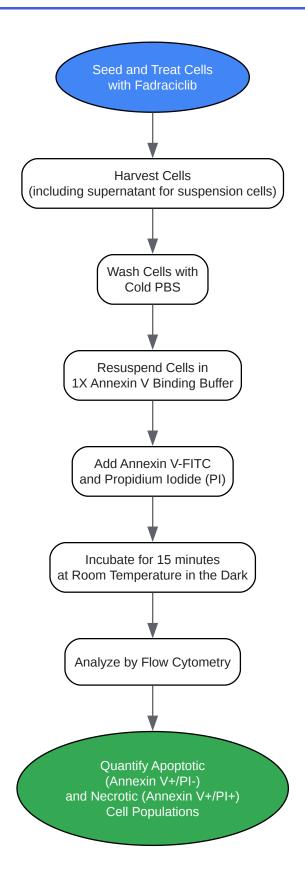


band intensities using image analysis software and normalize to the loading control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by fadraciclib.





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